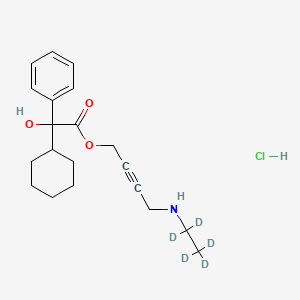
2-De(dimethylamino)-2-vinyl Dimetindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-De(dimethylamino)-2-vinyl Dimetindene is a synthetic organic compound that belongs to the class of antihistamines. It is structurally related to dimetindene, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a dimethylamino group and a vinyl group attached to the dimetindene core structure. This modification enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the dimetindene core structure.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Vinylation: The vinyl group is introduced via a vinylation reaction, often using a vinyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of the starting materials are prepared.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-De(dimethylamino)-2-vinyl Dimetindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: N-oxides of this compound.
Reduction Products: Ethyl derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-De(dimethylamino)-2-vinyl Dimetindene has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of vinyl and dimethylamino groups.
Biology: The compound is used in research on histamine receptors and their role in allergic reactions.
Medicine: It is investigated for its potential use in treating allergic conditions and as a lead compound for developing new antihistamines.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-De(dimethylamino)-2-vinyl Dimetindene involves:
Histamine Receptor Antagonism: The compound binds to histamine H1 receptors, blocking the action of histamine and preventing allergic reactions.
Molecular Targets: The primary molecular target is the histamine H1 receptor.
Pathways Involved: The compound interferes with the histamine signaling pathway, reducing symptoms of allergic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimetindene: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar mechanism of action.
Chlorpheniramine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness
2-De(dimethylamino)-2-vinyl Dimetindene is unique due to the presence of both a dimethylamino group and a vinyl group, which enhance its pharmacological properties compared to its parent compound, dimetindene. This modification potentially offers improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUDWUKARQONRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethanone, 1-(8-methyl-7-oxabicyclo[4.2.0]octa-1,3,5-trien-8-yl)- (9CI)](/img/new.no-structure.jpg)



![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![L-[1-13C]xylose](/img/structure/B584054.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)

![D-[5-13C]Xylose](/img/structure/B584065.png)
